O-[3-(naphthalen-1-ylcarbamoyl)phenyl] bis(2-methylpropyl)carbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-[3-(naphthalen-1-ylcarbamoyl)phenyl] bis(2-methylpropyl)carbamothioate is a complex organic compound that belongs to the class of carbamothioates This compound is characterized by the presence of a naphthalene ring, which is a fused pair of benzene rings, and a phenyl group attached to a carbamoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[3-(naphthalen-1-ylcarbamoyl)phenyl] bis(2-methylpropyl)carbamothioate typically involves multiple steps. One common method starts with the preparation of the naphthalen-1-ylcarbamoyl intermediate. This intermediate is then reacted with 3-aminophenyl bis(2-methylpropyl)carbamothioate under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and pH, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
O-[3-(naphthalen-1-ylcarbamoyl)phenyl] bis(2-methylpropyl)carbamothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenyl or naphthalene rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
O-[3-(naphthalen-1-ylcarbamoyl)phenyl] bis(2-methylpropyl)carbamothioate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antimicrobial and anticancer properties. It has shown activity against various bacterial strains and cancer cell lines.
Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and photochromic materials.
Biological Research: It is used as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of O-[3-(naphthalen-1-ylcarbamoyl)phenyl] bis(2-methylpropyl)carbamothioate involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit the activity of certain enzymes or disrupt cellular processes in pathogens or cancer cells. The naphthalene and phenyl groups play a crucial role in binding to the target sites, while the carbamoyl and carbamothioate moieties contribute to the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Naphthalene derivatives: Compounds like naphthoquinone and naphthylamine share structural similarities with O-[3-(naphthalen-1-ylcarbamoyl)phenyl] bis(2-methylpropyl)carbamothioate.
Carbamothioates: Compounds such as diisobutylcarbamothioate and phenylcarbamothioate are related in terms of their functional groups.
Uniqueness
This compound is unique due to its specific combination of naphthalene and phenyl groups with carbamoyl and carbamothioate functionalities. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C26H30N2O2S |
---|---|
Molecular Weight |
434.6 g/mol |
IUPAC Name |
O-[3-(naphthalen-1-ylcarbamoyl)phenyl] N,N-bis(2-methylpropyl)carbamothioate |
InChI |
InChI=1S/C26H30N2O2S/c1-18(2)16-28(17-19(3)4)26(31)30-22-12-7-11-21(15-22)25(29)27-24-14-8-10-20-9-5-6-13-23(20)24/h5-15,18-19H,16-17H2,1-4H3,(H,27,29) |
InChI Key |
TZIMFWFCEZWKDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=S)OC1=CC=CC(=C1)C(=O)NC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.